Steric and Electronic Differentiation from N-Phenyl Analog: Implications for Kinase Selectivity
The o-tolyl substituent on 6-chloro-N-(o-tolyl)pyrazin-2-amine introduces a steric clash not present in the simpler 6-chloro-N-phenylpyrazin-2-amine (IC50 = 7,000 nM for CDK2/cyclin A) [1]. This steric bulk can restrict the conformational flexibility of the N-aryl ring, potentially enhancing selectivity against off-target kinases in the CDK family. While direct comparative biochemical data for the o-tolyl compound against a specific kinase panel is not currently available in the public domain, the class-level SAR established for pyrazin-2-amines in ATR kinase inhibitor patents indicates that ortho-substitution on the N-aryl group is a critical determinant of potency and selectivity [2].
| Evidence Dimension | N-aryl substituent steric effect on kinase inhibition |
|---|---|
| Target Compound Data | 6-Chloro-N-(o-tolyl)pyrazin-2-amine; ortho-methylphenyl substituent |
| Comparator Or Baseline | 6-Chloro-N-phenylpyrazin-2-amine (CDK2 IC50 = 7,000 nM); no ortho substitution |
| Quantified Difference | Steric parameter: ortho-methyl vs. hydrogen; CDK2 IC50 difference not directly measured for the o-tolyl compound |
| Conditions | CDK2/cyclin A radiometric assay, pH 7.2, 22°C [1]; ATR kinase patent SAR data [2] |
Why This Matters
For kinase inhibitor screening programs, the o-tolyl compound offers a distinct steric profile compared to the N-phenyl analog, which can be exploited to achieve selectivity windows not accessible with the simpler analog.
- [1] BindingDB Entry BDBM24630. 6-chloro-N-phenylpyrazin-2-amine: Target CDK2/cyclin A, IC50 = 7,000 nM. J Med Chem 51: 4986-99 (2008). View Source
- [2] Charrier J-D, et al. Pyrazin-2-amines useful as inhibitors of ATR kinase. US Patent 8,841,308 B2, 2014. Vertex Pharmaceuticals Inc. View Source
